

Application Notes and Protocols: Synthesis of Novel Bioactive Chalcones Using 4-Ethoxynicotinaldehyde

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Compound of Interest

Compound Name: **4-Ethoxynicotinaldehyde**

Cat. No.: **B595006**

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Introduction

Chalcones are a class of naturally occurring and synthetic compounds belonging to the flavonoid family, characterized by an open-chain α,β -unsaturated ketone core.^{[1][2]} They are recognized for their broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.^{[3][4]} The versatility in their synthesis, primarily through the Claisen-Schmidt condensation, allows for the introduction of diverse substituents on their aromatic rings, enabling the fine-tuning of their pharmacological profiles.^[5] This application note details the synthesis and proposed biological evaluation of a novel chalcone derivative, (E)-1-(4-hydroxyphenyl)-3-(4-ethoxypyridin-3-yl)prop-2-en-1-one, utilizing **4-Ethoxynicotinaldehyde** as a key building block. The ethoxy-substituted pyridine moiety is introduced to potentially enhance the molecule's interaction with biological targets and improve its pharmacokinetic properties.

Proposed Synthesis and Biological Activity

The synthesis of the target chalcone is achieved via a base-catalyzed Claisen-Schmidt condensation between **4-Ethoxynicotinaldehyde** and 4-hydroxyacetophenone. The resulting compound is hypothesized to exhibit anticancer activity by modulating the NF- κ B signaling

pathway, a critical regulator of inflammatory responses and cell survival, which is often dysregulated in cancer.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesized chalcone derivative.

Parameter	Value
Compound Name	(E)-1-(4-hydroxyphenyl)-3-(4-ethoxypyridin-3-yl)prop-2-en-1-one
Molecular Formula	C ₁₆ H ₁₅ NO ₃
Molecular Weight	269.29 g/mol
Yield	85%
Melting Point	178-180 °C
Appearance	Pale yellow solid
IC ₅₀ (MCF-7)	15.2 μM
IC ₅₀ (A549)	21.8 μM

Experimental Protocols

Synthesis of (E)-1-(4-hydroxyphenyl)-3-(4-ethoxypyridin-3-yl)prop-2-en-1-one

Materials:

- **4-Ethoxynicotinaldehyde**
- 4-hydroxyacetophenone
- Ethanol
- Sodium hydroxide (NaOH)

- Hydrochloric acid (HCl)
- Distilled water
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Ethyl acetate
- Hexane

Procedure:

- In a 100 mL round-bottom flask, dissolve **4-Ethoxynicotinaldehyde** (1.51 g, 10 mmol) and 4-hydroxyacetophenone (1.36 g, 10 mmol) in 30 mL of ethanol.
- To this solution, add a solution of sodium hydroxide (0.8 g, 20 mmol) in 5 mL of distilled water dropwise with constant stirring at room temperature.
- Continue stirring the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.
- After completion of the reaction, pour the mixture into 100 mL of ice-cold water and acidify with dilute hydrochloric acid until a pH of ~5-6 is reached, leading to the precipitation of the crude product.
- Filter the precipitate using a Buchner funnel, wash thoroughly with cold distilled water, and dry under vacuum.
- Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (20-40%).
- Combine the fractions containing the pure product, and evaporate the solvent under reduced pressure to obtain the final compound as a pale yellow solid.
- Characterize the purified compound by ^1H NMR, ^{13}C NMR, and mass spectrometry.

In Vitro Anticancer Activity Assay (MTT Assay)

Materials:

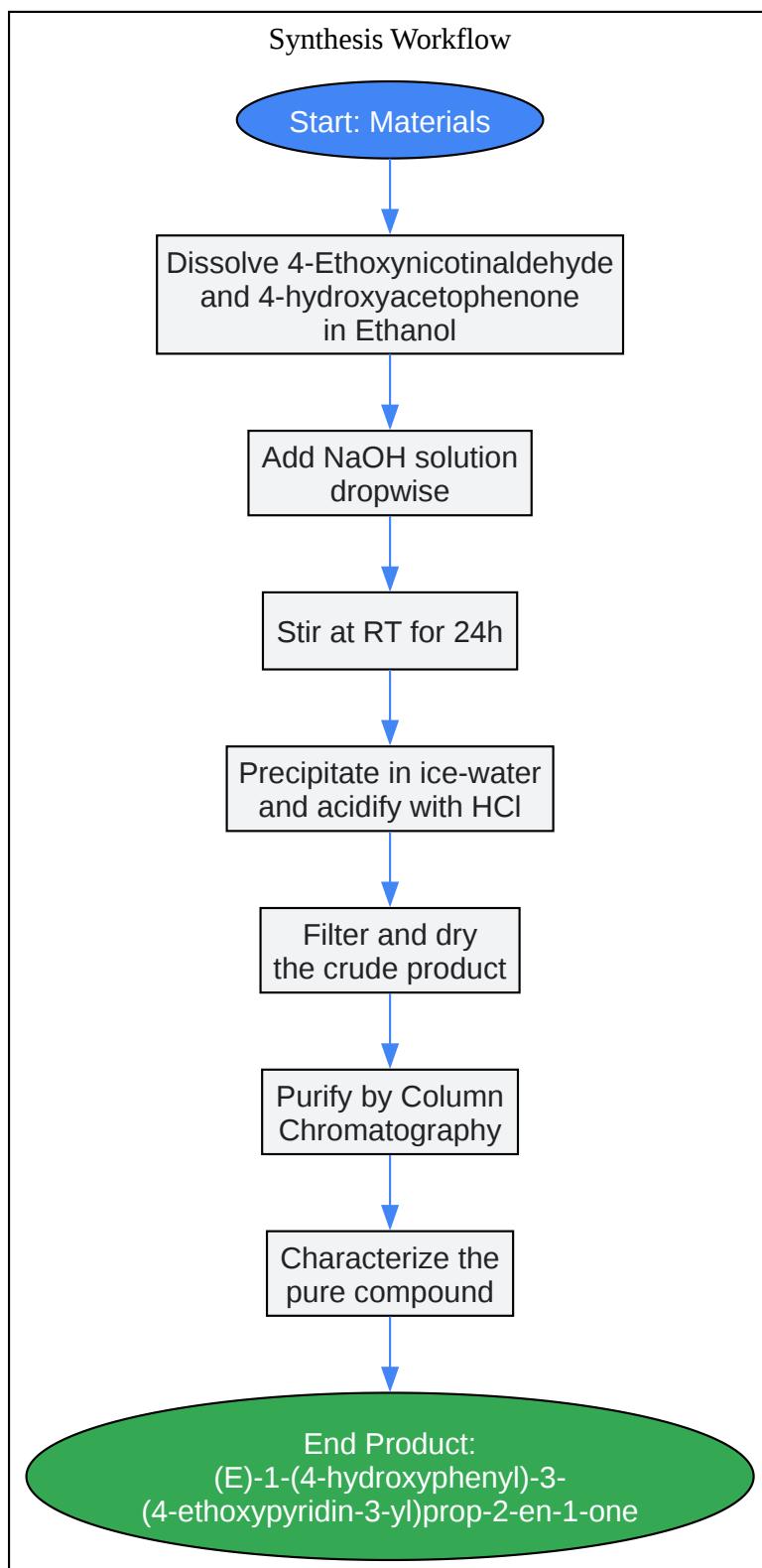
- MCF-7 and A549 human cancer cell lines
- DMEM (Dulbecco's Modified Eagle Medium)
- FBS (Fetal Bovine Serum)
- Penicillin-Streptomycin solution
- Synthesized chalcone derivative
- DMSO (Dimethyl sulfoxide)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- 96-well plates
- Microplate reader

Procedure:

- Culture MCF-7 and A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- Seed the cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
- Prepare a stock solution of the synthesized chalcone in DMSO and make serial dilutions in the culture medium to achieve final concentrations ranging from 1 to 100 µM.
- Replace the medium in the wells with the medium containing different concentrations of the chalcone derivative and incubate for 48 hours.
- After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

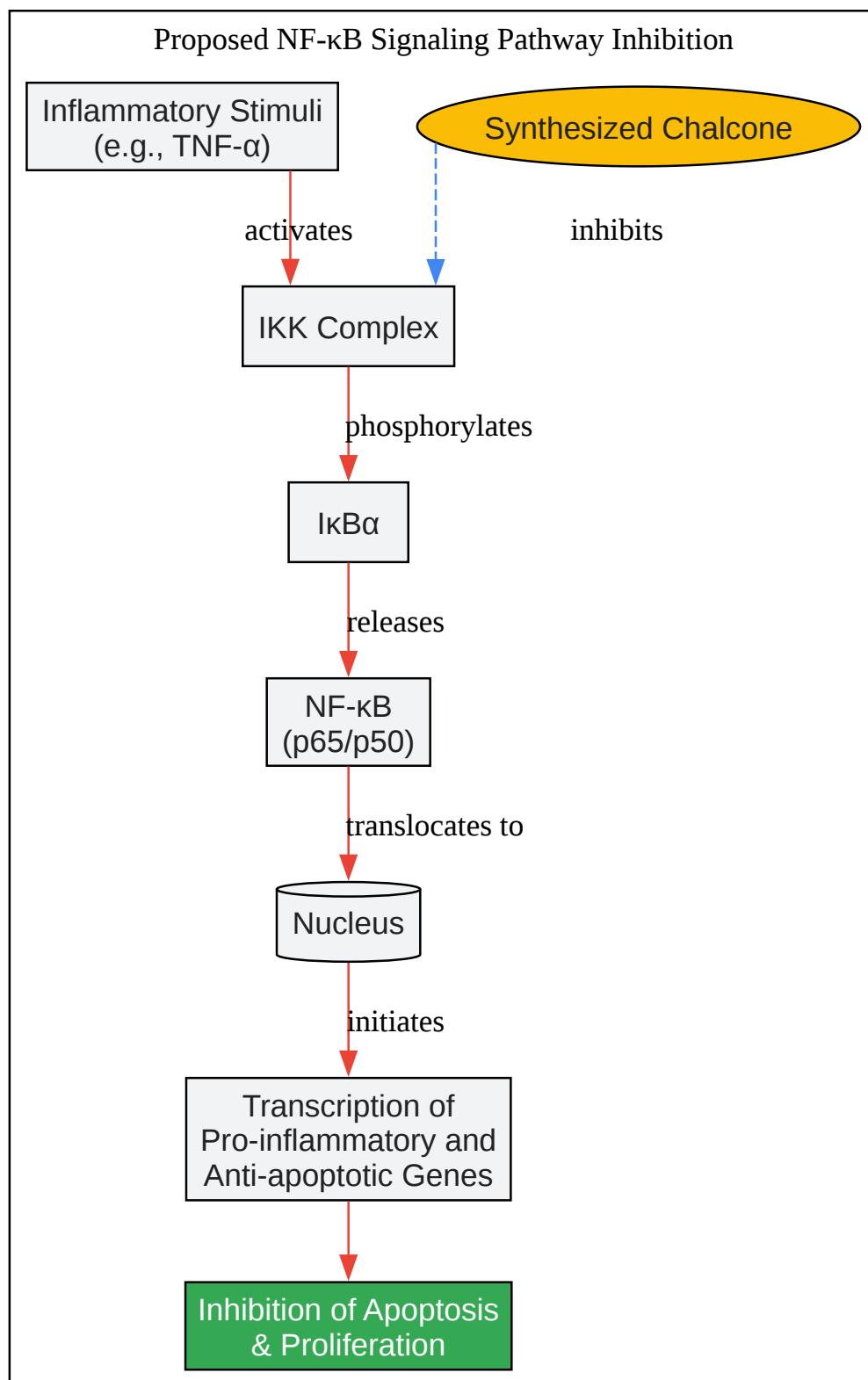
- Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations



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Caption: Synthetic workflow for the chalcone derivative.



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Caption: Proposed mechanism of NF-κB inhibition.

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